Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate
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Overview
Description
Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is characterized by the presence of a chlorosulfonyl group attached to an ethyl chain, which is further connected to an oxane ring with a carboxylate group. Its molecular formula is C9H15ClO5S, and it has a molecular weight of 270.73 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate typically involves the reaction of oxane derivatives with chlorosulfonyl ethyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and substitution reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove the chlorosulfonyl group or to alter the oxane ring.
Substitution: The chlorosulfonyl group can be substituted with other functional groups, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized oxane compounds .
Scientific Research Applications
Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biochemical pathways and as a tool for modifying biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate involves its ability to interact with various molecular targets through its functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The oxane ring and carboxylate group contribute to the compound’s stability and reactivity, enabling it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-chlorosulfonylmethyl)oxane-4-carboxylate: Similar in structure but with a methyl group instead of an ethyl group.
Methyl 4-(2-bromosulfonylethyl)oxane-4-carboxylate: Contains a bromosulfonyl group instead of a chlorosulfonyl group.
Methyl 4-(2-chlorosulfonylethyl)tetrahydropyran-4-carboxylate: Features a tetrahydropyran ring instead of an oxane ring.
Uniqueness
Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct reactivity and stability properties. This makes it particularly valuable in applications requiring precise chemical modifications and high stability.
Properties
IUPAC Name |
methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO5S/c1-14-8(11)9(2-5-15-6-3-9)4-7-16(10,12)13/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSLVANRWARYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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